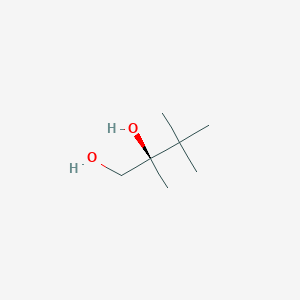

(2R)-2,3,3-Trimethylbutane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

162125-34-0 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2R)-2,3,3-trimethylbutane-1,2-diol |

InChI |

InChI=1S/C7H16O2/c1-6(2,3)7(4,9)5-8/h8-9H,5H2,1-4H3/t7-/m0/s1 |

InChI Key |

JOEVSHWHIUYQJN-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@](CO)(C(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C(C)(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Chiral Vicinal Diols

For Researchers, Scientists, and Drug Development Professionals

Chiral vicinal diols are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the synthesis of pharmaceuticals. Their stereochemistry profoundly influences pharmacological activity, making the development of efficient and highly selective methods for their preparation a cornerstone of modern drug discovery and development. This guide provides an in-depth overview of the core strategies for the discovery and isolation of novel chiral vicinal diols, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in this critical field.

Synthetic Strategies for Chiral Vicinal Diols

The asymmetric synthesis of vicinal diols can be broadly categorized into three main approaches: asymmetric dihydroxylation of olefins, enzymatic synthesis, and kinetic resolution of racemic diols. The choice of strategy often depends on the substrate, desired stereoisomer, and scalability of the reaction.

Sharpless Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric co-oxidant.[2] The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol.[2] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have made this reaction highly accessible and reliable.[1][2]

Key Features:

-

High Enantioselectivity: Often achieves excellent enantiomeric excess (ee) for a wide range of olefins.[3]

-

Predictable Stereochemistry: The Sharpless mnemonic allows for the prediction of the absolute configuration of the product based on the olefin substitution pattern and the chiral ligand used.[4]

-

Broad Substrate Scope: Applicable to mono-, di-, tri-, and tetrasubstituted olefins.[2]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral vicinal diols.[5] Enzymes, such as lyases and oxidoreductases, can be employed in sequential or concurrent one-pot reactions to produce all possible stereoisomers of a vicinal diol with high purity.[6] This approach often utilizes inexpensive and readily available starting materials like aldehydes.[5] The reactions are typically performed under mild conditions (room temperature and atmospheric pressure), minimizing the risk of racemization or other side reactions.[6]

Key Features:

-

High Stereoselectivity: Enzymes exhibit exquisite chemo-, regio-, and stereoselectivity.[6]

-

Mild Reaction Conditions: Reduces energy consumption and the need for protecting groups.[5]

-

Environmentally Benign: Utilizes renewable resources and avoids toxic heavy metal catalysts.

Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture of diols by selectively reacting one enantiomer at a faster rate than the other. This can be achieved through chemical or enzymatic catalysis. In an ideal kinetic resolution, one enantiomer is consumed to produce a new chiral product, leaving the unreacted enantiomer in high enantiomeric excess. A significant drawback of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%.[7] However, dynamic kinetic resolution (DKR) overcomes this limitation by continuously racemizing the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer.[7]

Key Features:

-

Access to Both Enantiomers: Both the reacted and unreacted enantiomers can potentially be isolated in enantioenriched form.

-

Versatility: A wide range of catalysts, including enzymes and chiral metal complexes, can be employed.[8]

-

Dynamic Kinetic Resolution for Higher Yields: DKR protocols can provide high yields of a single enantiomer.[7]

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various chiral vicinal diols using the methodologies described above, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Sharpless Asymmetric Dihydroxylation of Various Olefins

| Olefin | Ligand System | Product | Yield (%) | ee (%) | Reference |

| Styrene | AD-mix-β | (R)-1-Phenylethane-1,2-diol | 95 | 99 | [4] |

| trans-Stilbene | AD-mix-β | (1R,2R)-1,2-Diphenylethane-1,2-diol | 98 | >99 | [4] |

| α-Methylstyrene | AD-mix-α | (S)-1-Phenylpropane-1,2-diol | 85 | 92 | [4] |

| 1-Dodecene | AD-mix-β | (R)-Dodecane-1,2-diol | 92 | 97 | [4] |

Table 2: Enzymatic Synthesis of Aliphatic Vicinal Diols

| Substrate Aldehyde | Lyase | Oxidoreductase | Product Diol | Isomeric Content (%) | Concentration (mM) | Reference |

| Acetaldehyde | PfBAL | LbADH | (R,R)-2,3-Butanediol | >99 | 115 | [5] |

| Acetaldehyde | ApPDCE469G | EM-KRED014 | (S,S)-2,3-Butanediol | >99 | 95 | [5] |

| Butanal | PfBAL | EM-KRED027 | (R,R)-4,5-Octanediol | >99 | 50 | [5] |

| Pentanal | ApPDCE469G | BlBDH | (S,S)-5,6-Decanediol | 98 | 25 | [5] |

Table 3: Alkylative Kinetic Resolution of Vicinal Diols

| Diol | Alkylating Agent | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 1-Phenyl-1,2-ethanediol | Benzyl Bromide | Chiral Quaternary Ammonium Salt / Borinic Acid | (S)-1-O-Benzyl-1-phenyl-1,2-ethanediol | 48 | 95 | [8] |

| 1-Naphthyl-1,2-ethanediol | Benzyl Bromide | Chiral Quaternary Ammonium Salt / Borinic Acid | (S)-1-O-Benzyl-1-naphthyl-1,2-ethanediol | 47 | 96 | [8] |

| 1-(4-Chlorophenyl)-1,2-ethanediol | 4-Methoxybenzyl Bromide | Chiral Quaternary Ammonium Salt / Borinic Acid | (S)-1-O-(4-Methoxybenzyl)-1-(4-chlorophenyl)-1,2-ethanediol | 49 | 94 | [8] |

| 1-Phenyl-1,2-propanediol | Benzyl Bromide | Chiral Quaternary Ammonium Salt / Borinic Acid | (1S,2S)-1-O-Benzyl-1-phenyl-1,2-propanediol | 45 | 93 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Sharpless Asymmetric Dihydroxylation of Styrene

Materials:

-

AD-mix-β (1.4 g/mmol of olefin)

-

tert-Butanol (5 mL/mmol of olefin)

-

Water (5 mL/mmol of olefin)

-

Styrene (1 mmol)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine AD-mix-β, tert-butanol, and water. Stir the mixture at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow.[9]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add styrene to the vigorously stirred mixture.

-

Continue stirring at 0 °C for 24 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, add sodium sulfite and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford the pure (R)-1-phenylethane-1,2-diol.[9]

-

Determine the enantiomeric excess by chiral HPLC or NMR analysis of a Mosher's ester derivative.

Protocol for Two-Step Enzymatic Synthesis of (R,R)-2,3-Butanediol

Materials:

-

Lyophilized whole cells of Pseudomonas fluorescens expressing benzaldehyde lyase (PfBAL)

-

Lyophilized whole cells of Lactobacillus brevis expressing alcohol dehydrogenase (LbADH)

-

Acetaldehyde

-

Triethanolamine (TEA) buffer (50 mM, pH 8.0)

-

Isopropanol (co-substrate for NADH regeneration)

-

Ethyl acetate

-

Sodium sulfate

Procedure: Step 1: Carboligation

-

In a reaction vessel, suspend lyophilized PfBAL cells (e.g., 50 mg/mL) in TEA buffer.

-

Add acetaldehyde (e.g., 200 mM) to the suspension.

-

Incubate the reaction mixture at 30 °C with shaking. Monitor the formation of (R)-acetoin by GC or HPLC. Step 2: Reduction

-

Once the carboligation is complete, add lyophilized LbADH cells (e.g., 50 mg/mL) and isopropanol (e.g., 1.5 equivalents relative to acetoin) to the reaction mixture.

-

Continue the incubation at 30 °C with shaking. Monitor the conversion of (R)-acetoin to (R,R)-2,3-butanediol.

-

After completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified if necessary. The isomeric content can be determined by chiral GC analysis.[5]

Protocol for Alkylative Kinetic Resolution of 1-Phenyl-1,2-ethanediol

Materials:

-

Racemic 1-phenyl-1,2-ethanediol (1 mmol)

-

Chiral quaternary ammonium salt catalyst (e.g., (R)-N,N-dimethyl-1-(2-(diphenylmethyl)phenyl)naphthalen-2-amine N-oxide, 2 mol%)

-

Di-tert-butylborinic acid (5 mol%)

-

Cesium carbonate (2 equivalents)

-

Sodium iodide (5 equivalents)

-

Benzyl bromide (0.6 equivalents)

-

Toluene (5 mL)

Procedure:

-

To a stirred solution of racemic 1-phenyl-1,2-ethanediol, chiral phase-transfer catalyst, di-tert-butylborinic acid, and sodium iodide in toluene, add cesium carbonate at room temperature.[8]

-

Add benzyl bromide to the mixture.

-

Stir the reaction at room temperature for the time indicated by reaction monitoring (e.g., TLC or HPLC) until approximately 50% conversion is reached.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Separate the mono-benzylated product and the unreacted diol by column chromatography.

-

Determine the enantiomeric excess of the unreacted diol and the product by chiral HPLC analysis.[8]

Protocol for Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

Procedure:

-

Prepare a standard solution of the racemic diol in the mobile phase.

-

Prepare a solution of the enantioenriched diol sample obtained from the asymmetric synthesis in the mobile phase.

-

Set the HPLC conditions (mobile phase composition, flow rate, column temperature, and UV detection wavelength) based on literature precedent or method development for the specific diol. A typical mobile phase is a mixture of hexane and isopropanol.[10]

-

Inject the racemic standard to determine the retention times of the two enantiomers and to ensure baseline separation.

-

Inject the enantioenriched sample.

-

Integrate the peak areas for each enantiomer in the chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[10]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the synthesis and analysis of chiral vicinal diols.

Caption: Mechanism of Sharpless Asymmetric Dihydroxylation.

Caption: Workflow for two-step enzymatic synthesis.

Caption: Relationship between starting materials and methods.

Conclusion

The discovery and isolation of novel chiral vicinal diols are of paramount importance in the pharmaceutical industry. The choice of synthetic strategy, whether it be Sharpless asymmetric dihydroxylation, enzymatic synthesis, or kinetic resolution, must be carefully considered based on the specific target molecule, desired stereochemistry, and process scalability. This guide has provided a comprehensive overview of these key methodologies, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying principles and workflows. By leveraging these techniques, researchers can continue to advance the field of drug discovery and develop the next generation of life-saving therapeutics.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. researchgate.net [researchgate.net]

- 7. princeton.edu [princeton.edu]

- 8. Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. uma.es [uma.es]

Methodological & Application

Application Notes: Enantioselective Reduction of Ketones with (2R)-2,3,3-Trimethylbutane-1,2-diol Modified Reagents

To our valued researchers, scientists, and drug development professionals,

In the pursuit of stereochemically pure chiral alcohols, a critical component in the synthesis of numerous pharmaceutical agents and fine chemicals, the enantioselective reduction of prochiral ketones stands as a paramount transformation. This document aims to provide detailed application notes and protocols for the use of reagents modified with the chiral diol (2R)-2,3,3-Trimethylbutane-1,2-diol for this purpose.

Following an extensive review of scientific literature and chemical databases, we must report that specific examples, quantitative data, and detailed experimental protocols for the enantioselective reduction of ketones using This compound as a chiral modifying agent are not available in published scientific literature. This suggests that this particular diol may not be a commonly employed or effective auxiliary for this transformation under standard conditions.

However, to fulfill the need for a robust and reliable method for the enantioselective reduction of ketones, we present here detailed application notes and protocols for a widely recognized and highly effective class of reagents: those modified with (R)-1,1'-Bi-2-naphthol ((R)-BINOL) . (R)-BINOL is a well-established chiral diol that, in combination with reducing agents like borane or lithium aluminum hydride, provides excellent enantioselectivity across a broad range of ketone substrates.

The principles, experimental workflows, and data presentation formats outlined below for (R)-BINOL-modified reagents can serve as a comprehensive guide and a template for evaluating other chiral diols, including novel or less-common auxiliaries like this compound, in your own research endeavors.

Application Notes for (R)-BINOL Modified Borane Reagents

Introduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental reaction in asymmetric synthesis. The use of chiral modifiers to control the stereochemical outcome of hydride reductions is a powerful strategy. (R)-BINOL, a C2-symmetric chiral diol, can be used to create a chiral environment around a borane reducing agent. This chiral complex, often referred to as a BINAL-H type reagent when derived from lithium aluminum hydride, or a chiral oxazaborolidine precursor with borane, delivers a hydride to the ketone carbonyl group with high facial selectivity.

Mechanism of Action

The enantioselectivity of the reduction is achieved through the formation of a chiral complex between the (R)-BINOL modifier and the borane reagent. This complex coordinates to the ketone, orienting it in a sterically favored conformation that exposes one of the two enantiotopic faces of the carbonyl group to hydride attack. The bulky binaphthyl moiety creates a significant steric barrier, forcing the larger substituent of the ketone to orient away from it, thus dictating the stereochemistry of the resulting alcohol.

Experimental Protocols

Protocol 1: In Situ Preparation of the (R)-BINOL-Modified Borane Reagent and Enantioselective Reduction of Acetophenone

This protocol describes the in-situ generation of the chiral reducing agent from (R)-BINOL and borane-tetrahydrofuran complex, followed by the reduction of acetophenone as a model substrate.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Chiral Reagent:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (R)-BINOL (1.1 equivalents).

-

Add anhydrous THF to dissolve the (R)-BINOL.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of BH3·THF (1.2 equivalents) to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A clear, colorless solution of the chiral reagent should be formed.

-

-

Reduction of Acetophenone:

-

Cool the solution of the chiral reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Stir the reaction at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-1-phenylethanol.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

-

Data Presentation

The following table summarizes typical results for the enantioselective reduction of various ketones using (R)-BINOL modified borane reagents, as reported in the literature.

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-1-Phenylethanol | 95 | 98 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 97 |

| 1-Naphthyl methyl ketone | (R)-1-(1-Naphthyl)ethanol | 90 | 95 |

| 2-Butanone | (R)-2-Butanol | 85 | 80 |

Visualizations

Logical Workflow for Enantioselective Ketone Reduction

Application Notes and Protocols for the Protection of (2R)-2,3,3-Trimethylbutane-1,2-diol Hydroxyl Groups

Abstract

This document provides detailed application notes and experimental protocols for the protection of the hydroxyl groups of (2R)-2,3,3-Trimethylbutane-1,2-diol. This sterically hindered diol, featuring a primary and a tertiary hydroxyl group, presents unique challenges for chemical synthesis. Two primary strategies are presented: the formation of a cyclic acetonide to protect both hydroxyl groups simultaneously and the selective protection of the primary hydroxyl group using a bulky silyl ether. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a chiral building block of interest in organic synthesis. Its structure, which includes a primary alcohol at the C1 position and a sterically encumbered tertiary alcohol at the C2 position adjacent to a quaternary carbon, requires carefully considered strategies for selective protection and deprotection. The hydroxyl groups are often masked to prevent unwanted side reactions during subsequent synthetic steps.[1][2] The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[1][2]

This document outlines two effective methods for the protection of this diol:

-

Acetonide Protection: A common method for the simultaneous protection of 1,2-diols by forming a cyclic ketal.[3][4]

-

Selective Silyl Ether Protection: Utilizing a sterically demanding silyl group to selectively protect the less hindered primary hydroxyl group.

Protection Strategies and Methodologies

Strategy 1: Cyclic Acetonide Protection of Both Hydroxyl Groups

The formation of an acetonide is an effective way to protect both hydroxyl groups in a 1,2-diol simultaneously by converting them into a cyclic ketal.[3][4] This protecting group is stable under basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions.[4] For the sterically hindered tertiary alcohol in this compound, reaction conditions may require an acid catalyst and a dehydrating agent to drive the equilibrium towards the product.

Experimental Workflow: Acetonide Protection and Deprotection

Caption: Workflow for acetonide protection and deprotection.

Protocol 2.1.1: Acetonide Protection

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added 2,2-dimethoxypropane (1.5 eq).

-

A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) is added to the mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the acetonide-protected diol.

Protocol 2.1.2: Acetonide Deprotection

-

The acetonide-protected diol (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

A solution of acetic acid (e.g., 80% aqueous) is added.

-

The mixture is stirred at room temperature or gently heated (e.g., 40 °C) until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully neutralized with a saturated aqueous solution of NaHCO₃.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to recover the original diol.

Strategy 2: Selective Silyl Ether Protection of the Primary Hydroxyl Group

Due to the significant steric hindrance around the tertiary hydroxyl group, it is possible to selectively protect the primary hydroxyl group.[5] Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), are ideal for this purpose.[5] The resulting TBDMS ether is robust and stable to a wide range of reaction conditions but can be cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.

Experimental Workflow: Selective Silylation and Deprotection

Caption: Workflow for selective silylation and deprotection.

Protocol 2.2.1: Selective TBDMS Protection of the Primary Alcohol

-

To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched by the addition of water and extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the selectively protected primary alcohol.

Protocol 2.2.2: TBDMS Deprotection

-

The TBDMS-protected alcohol (1.0 eq) is dissolved in THF.

-

A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) is added to the solution.

-

The reaction is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the deprotected diol.

Data Summary

The following tables summarize the reaction conditions and expected outcomes for the protection and deprotection protocols. Yields are estimates based on similar transformations and may require optimization for this specific substrate.

Table 1: Protection of this compound

| Strategy | Reagents | Catalyst | Solvent | Temp. | Time (h) | Expected Yield |

| Acetonide | 2,2-Dimethoxypropane | p-TsOH | CH₂Cl₂ | RT | 2-6 | 80-90% |

| Selective Silylation | TBDMS-Cl, Imidazole | - | DMF | RT | 4-12 | 85-95% |

Table 2: Deprotection Protocols

| Protected Group | Reagents | Solvent | Temp. | Time (h) | Expected Yield |

| Acetonide | Acetic Acid, H₂O | THF | RT-40°C | 1-4 | >95% |

| TBDMS Ether | TBAF (1.0 M in THF) | THF | RT | 1-3 | >95% |

Concluding Remarks

The protocols described provide robust methods for the protection and deprotection of the hydroxyl groups of this compound. The choice between forming a cyclic acetonide or a selective silyl ether will depend on the specific requirements of the synthetic route. For the protection of both hydroxyls, the acetonide strategy is suitable. For transformations requiring a free tertiary alcohol, the selective silylation of the primary hydroxyl is the preferred method. The steric hindrance of the substrate should be taken into account, and reaction times may need to be adjusted accordingly.

References

Application Notes and Protocols for High-Throughput Screening of Reactions Catalyzed by (2R)-2,3,3-Trimethylbutane-1,2-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of catalytic reactions involving (2R)-2,3,3-Trimethylbutane-1,2-diol and its derivatives. This class of sterically hindered chiral diols holds potential in asymmetric catalysis, a critical component in modern drug discovery and fine chemical synthesis. The following sections detail the application of these catalysts in HTS campaigns, present hypothetical performance data, and provide step-by-step experimental protocols.

Introduction

This compound is a chiral vicinal diol with a unique structural motif characterized by significant steric bulk around the chiral center. This feature can be advantageous in asymmetric catalysis, potentially leading to high levels of enantioselectivity. High-throughput screening provides a rapid and efficient methodology for evaluating the catalytic activity and enantioselectivity of a library of derivatives of this diol across a range of substrates and reaction conditions. The primary goal of such a screening campaign is to identify lead catalyst candidates for further development and optimization.

Applications in Drug Development and Asymmetric Synthesis

Chiral diols and their derivatives are pivotal in the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral molecules. The application of this compound derivatives as catalysts in asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, can provide novel and efficient routes to key chiral building blocks. HTS allows for the rapid exploration of a wide chemical space to discover catalysts with superior performance for specific target reactions, thereby accelerating the drug development pipeline.

High-Throughput Screening Workflow

A typical HTS workflow for evaluating this compound derivative catalysts involves several key stages, from library preparation to data analysis. A generalized workflow is depicted below.

Caption: High-throughput screening workflow for catalyst evaluation.

Quantitative Data Summary

The following table presents hypothetical data from a high-throughput screening campaign of various this compound derivatives in an asymmetric reduction of a model ketone. This data is for illustrative purposes to demonstrate how results from an HTS campaign can be structured for comparative analysis.

| Catalyst Derivative | Substrate | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| TBD-01 | Acetophenone | 12 | 95 | 88 (R) |

| TBD-02 | 2-Chloroacetophenone | 12 | 88 | 92 (R) |

| TBD-03 | 1-Tetralone | 24 | 75 | 95 (S) |

| TBD-04 | Propiophenone | 12 | 98 | 85 (R) |

| TBD-05 | Acetophenone | 12 | 60 | 70 (R) |

| TBD-06 | 2-Chloroacetophenone | 24 | 91 | 94 (R) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General High-Throughput Screening of Asymmetric Ketone Reduction

This protocol describes a general method for the high-throughput screening of a library of this compound derivatives as catalysts for the asymmetric reduction of prochiral ketones.

Materials:

-

Library of this compound derivatives (catalysts)

-

Prochiral ketone substrates

-

Reducing agent (e.g., borane dimethyl sulfide complex)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Quenching solution (e.g., 1 M HCl)

-

Internal standard for analysis

-

96-well microtiter plates with sealing mats

-

Automated liquid handling system

-

Plate shaker/incubator

-

High-performance liquid chromatography (HPLC) system with a chiral stationary phase column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of each catalyst derivative (e.g., 10 mM in anhydrous THF).

-

Prepare stock solutions of each ketone substrate (e.g., 100 mM in anhydrous THF).

-

Prepare a stock solution of the reducing agent (e.g., 1 M in THF).

-

Prepare a stock solution of the internal standard.

-

-

Reaction Setup (in 96-well plates):

-

Using an automated liquid handler, dispense the catalyst stock solutions into the wells of the microtiter plates (e.g., 10 µL per well).

-

Add the ketone substrate stock solution to each well (e.g., 20 µL).

-

Initiate the reactions by adding the reducing agent stock solution to each well (e.g., 25 µL).

-

Seal the plates with sealing mats.

-

-

Reaction Incubation:

-

Incubate the plates on a shaker at a controlled temperature (e.g., 25 °C) for the desired reaction time (e.g., 12-24 hours).

-

-

Reaction Quenching:

-

After incubation, carefully unseal the plates in a fume hood and add the quenching solution to each well (e.g., 50 µL of 1 M HCl) to stop the reaction.

-

Add the internal standard solution to each well.

-

-

Sample Preparation for Analysis:

-

Dilute the reaction mixtures with an appropriate solvent (e.g., acetonitrile) for analysis.

-

Centrifuge the plates to pellet any precipitates.

-

-

Analysis by Chiral HPLC:

-

Analyze the supernatant from each well by chiral HPLC to determine the conversion and enantiomeric excess of the product.

-

Protocol 2: Fluorescence-Based High-Throughput Assay for Enantiomeric Excess Determination

This protocol is adapted from established methods for the rapid determination of enantiomeric excess (ee) of chiral diols and can be applied to the products of reactions catalyzed by this compound derivatives.[1][2] This method relies on the formation of fluorescent diastereomeric complexes.

Materials:

-

Crude reaction mixtures from the catalytic reactions

-

2-Formylphenylboronic acid

-

Enantiopure fluorescent amine (e.g., (R)- or (S)-tryptophanol)

-

Anhydrous solvent (e.g., acetonitrile)

-

384-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Sensor Solution:

-

Prepare a stock solution of 2-formylphenylboronic acid in acetonitrile.

-

Prepare a stock solution of the enantiopure fluorescent amine in acetonitrile.

-

Combine the two solutions to form the sensor solution.

-

-

Assay Setup (in 384-well plates):

-

Using an automated liquid handler, dispense a small aliquot of the crude reaction mixture from each well of the reaction plate into a corresponding well of a 384-well black plate.

-

Add the sensor solution to each well.

-

Seal the plate and briefly shake to mix.

-

-

Fluorescence Measurement:

-

Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complex formation.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The difference in fluorescence intensity between the diastereomeric complexes allows for the determination of the enantiomeric excess.

-

-

Data Analysis:

-

Calibrate the assay using standard mixtures of known enantiomeric excess to generate a calibration curve.

-

Calculate the enantiomeric excess of the unknown samples based on their fluorescence intensity and the calibration curve.

-

Logical Relationship for HTS Data Analysis

The analysis of HTS data follows a logical progression from raw data to actionable insights. This process is crucial for identifying genuine hits and avoiding false positives.

Caption: Logical workflow for HTS data analysis and hit validation.

Conclusion

The high-throughput screening of reactions catalyzed by this compound derivatives offers a powerful strategy for the discovery of novel and effective asymmetric catalysts. The protocols and workflows outlined in these application notes provide a framework for researchers to design and execute successful HTS campaigns. While the provided quantitative data is illustrative, it highlights the potential for identifying highly active and enantioselective catalysts from this unique class of chiral diols, thereby accelerating innovation in pharmaceutical development and chemical synthesis.

References

Application Notes: Stereoselective Synthesis of Pharmaceutical Intermediates Using (2R)-2,3,3-Trimethylbutane-1,2-diol

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2,3,3-Trimethylbutane-1,2-diol is a chiral vicinal diol with the molecular formula C₇H₁₆O₂.[1][2] Chiral diols are a well-established class of compounds in asymmetric synthesis, often employed as chiral auxiliaries, ligands for metal catalysts, or as chiral building blocks.[3] In principle, the stereogenic center and the two hydroxyl groups of this compound could be utilized to induce stereoselectivity in a variety of chemical transformations relevant to the synthesis of pharmaceutical intermediates.

Despite a comprehensive search of scientific literature and chemical databases, no specific examples of the application of this compound in the stereoselective synthesis of pharmaceutical intermediates have been found. The available information is limited to the compound's basic chemical and physical properties.[1] General literature suggests that vicinal diols can serve as precursors for chiral ligands and prodrugs; however, no studies have confirmed this for 2,3,3-trimethylbutane-1,2-diol specifically.[2]

This document, therefore, provides a general overview of the potential applications of a chiral diol like this compound based on established methodologies for other chiral diols. It also includes a conceptual workflow and a hypothetical experimental protocol to illustrate how such a compound might be used.

Conceptual Applications

Based on the known reactivity of other chiral diols in organic synthesis, this compound could potentially be used in the following types of stereoselective reactions:

-

As a Chiral Auxiliary: The diol could be attached to a prochiral substrate to form a chiral derivative. Subsequent diastereoselective reactions, such as alkylations, aldol reactions, or Diels-Alder reactions, would be directed by the stereocenter of the diol. After the desired transformation, the auxiliary would be cleaved to yield the enantiomerically enriched product.

-

As a Chiral Ligand: The diol could be used to synthesize a chiral ligand for a transition metal catalyst. Such catalysts are widely used in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions to produce chiral pharmaceutical intermediates.

-

As a Chiral Building Block: The inherent chirality of the molecule could be incorporated directly into the final pharmaceutical target.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and are intended to illustrate how this compound might be used in a stereoselective synthesis. These are based on well-established procedures for other chiral auxiliaries and have not been validated for the specific diol .

Hypothetical Protocol 1: Diastereoselective Alkylation using a Chiral Acetal Derived from this compound

This hypothetical protocol describes the use of this compound as a chiral auxiliary for the diastereoselective alkylation of a ketone.

Step 1: Formation of the Chiral Acetal

-

To a solution of a prochiral ketone (1.0 eq) and this compound (1.1 eq) in toluene (10 mL/mmol of ketone) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting ketone is consumed.

-

The reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude chiral acetal is purified by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

To a solution of the chiral acetal (1.0 eq) in dry THF (10 mL/mmol) at -78 °C under an inert atmosphere is added a strong base such as lithium diisopropylamide (LDA) (1.1 eq).

-

The mixture is stirred for 1 hour at -78 °C to form the enolate.

-

An alkylating agent (e.g., methyl iodide, 1.2 eq) is added, and the reaction is stirred at -78 °C for several hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The diastereomeric ratio of the product is determined by ¹H NMR or GC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

-

The alkylated acetal is dissolved in a mixture of THF and 1 M HCl (2:1).

-

The mixture is stirred at room temperature until the acetal is cleaved, as monitored by TLC.

-

The reaction is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The chiral ketone product is purified by column chromatography, and its enantiomeric excess is determined by chiral HPLC or GC.

Data Presentation (Hypothetical)

Should experimental data become available, it would be presented in a tabular format for clarity.

Table 1: Hypothetical Results for Diastereoselective Alkylation

| Entry | Ketone Substrate | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Cyclohexanone | Methyl Iodide | 90:10 | 85 | 80 |

| 2 | Propiophenone | Benzyl Bromide | 85:15 | 78 | 70 |

Mandatory Visualization

As no specific signaling pathways or experimental workflows involving this compound have been identified, a generalized workflow for the use of a chiral auxiliary in stereoselective synthesis is presented below.

Caption: Generalized workflow for the application of a chiral auxiliary in stereoselective synthesis.

Conclusion

While this compound possesses the structural features of a potentially useful chiral building block or auxiliary in stereoselective synthesis, there is a notable absence of published applications for the synthesis of pharmaceutical intermediates. The information presented herein provides a conceptual framework based on the established roles of other chiral diols. Further research would be required to determine the efficacy of this specific diol in inducing stereoselectivity in reactions relevant to pharmaceutical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2R)-2,3,3-Trimethylbutane-1,2-diol

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2R)-2,3,3-Trimethylbutane-1,2-diol from typical reaction mixtures, such as those resulting from Sharpless asymmetric dihydroxylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via Sharpless asymmetric dihydroxylation?

A1: The primary impurities originate from the reagents used in the Sharpless asymmetric dihydroxylation of 3,3-dimethyl-1-butene.[1][2][3] These typically include:

-

Unreacted Starting Material: 3,3-dimethyl-1-butene.

-

Chiral Ligand: Dihydroquinidine (DHQD) or Dihydroquinine (DHQ) derivatives (e.g., (DHQD)2PHAL).[1][4]

-

Oxidant Byproducts: Ferricyanide and ferrocyanide salts if K₃Fe(CN)₆ is used.[1][4]

-

Osmium Residues: Traces of osmium species from the osmium tetroxide catalyst.

-

Racemic Diol: The (2S)-enantiomer and racemic diol can be present if a competing non-enantioselective reaction occurs.[5]

-

Solvents: Reaction solvents such as t-butanol and water.

Q2: How can I effectively remove the chiral ligand (e.g., (DHQD)₂PHAL) after the reaction?

A2: The chiral ligands are typically nitrogenous bases and can be removed by an acidic wash during the workup. After quenching the reaction, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a dilute acid, such as 1M HCl or cold dilute sulfuric acid, to protonate the amine functionalities of the ligand, rendering it water-soluble and pulling it into the aqueous phase.

Q3: My crude product is a thick oil/waxy solid. What is the best initial purification step?

A3: For a crude product that is not a free-flowing solid, an initial aqueous workup followed by flash column chromatography is the recommended first step. The workup will remove water-soluble salts, and chromatography is effective at separating the non-polar starting material and polar diol product from intermediates and other byproducts.[6][7]

Q4: How can I assess the enantiomeric purity of my final product?

A4: The enantiomeric excess (ee) of the purified diol should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods.[8] You will need a suitable chiral stationary phase (CSP) column. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for separating chiral alcohols and diols.[9][10]

Troubleshooting Purification

Flash Column Chromatography

Problem: The diol product is eluting with the solvent front or is not separating from other polar impurities.

-

Cause: The solvent system (mobile phase) is too polar.

-

Solution: Decrease the polarity of the eluent. For diols, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or isopropanol.[11] Start with a low percentage of the polar solvent (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to achieve separation. Monitor the separation using Thin Layer Chromatography (TLC) first to identify an optimal solvent system where the diol has an Rf value of approximately 0.2-0.4.

Problem: Peak tailing is observed during chromatography, leading to poor separation and mixed fractions.

-

Cause 1: The diol is strongly interacting with the acidic silanol groups on the silica gel.

-

Solution 1: Add a small amount of a polar modifier to the eluent, such as methanol (~1%) or triethylamine (~0.1-1%), to cap the active sites on the silica.[12] Triethylamine is particularly useful if the impurities are acidic.

-

Cause 2: The column is overloaded with the crude sample.

-

Solution 2: Use a larger column or reduce the amount of sample loaded. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.

Problem: The product is not eluting from the column, even with a highly polar solvent system (e.g., 100% ethyl acetate).

-

Cause: The diol is highly polar and has a very strong affinity for the silica gel.

-

Solution: Add a small percentage of a more polar solvent, such as methanol or isopropanol, to your mobile phase (e.g., 5-10% methanol in ethyl acetate). Alternatively, consider using a different stationary phase like alumina or a diol-bonded silica phase, which can have different selectivity.[6][13]

Recrystallization

Problem: The diol "oils out" instead of forming crystals upon cooling.

-

Cause 1: The solution is cooling too rapidly.

-

Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can be helpful.[14]

-

Cause 2: The chosen solvent is too good of a solvent for the diol, even at low temperatures.

-

Solution 2: Use a binary solvent system. Dissolve the diol in a minimal amount of a "good" hot solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane, heptane) until the solution becomes turbid.[15] Gently heat to redissolve and then allow to cool slowly.

Problem: The yield after recrystallization is very low.

-

Cause 1: Too much solvent was used to dissolve the crude product.

-

Solution 1: The goal is to create a saturated solution at high temperature. Use the minimum amount of hot solvent required to fully dissolve the solid.[16] If excess solvent was added, it can be carefully evaporated to concentrate the solution.

-

Cause 2: The product has significant solubility in the cold solvent.

-

Solution 2: Ensure the solution is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time to maximize crystal formation. If yields remain low, a different solvent system where the diol has lower solubility at cold temperatures is needed.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography

| Stationary Phase | Mobile Phase (Gradient) | Application |

| Silica Gel | 10% to 50% Ethyl Acetate in Hexane/Heptane | General purpose purification to remove non-polar and moderately polar impurities. |

| Silica Gel | 20% to 70% Acetone in Dichloromethane | Alternative system for better solubility of highly functionalized compounds. |

| Diol-Bonded Silica | 5% to 30% Isopropanol in Hexane | For separating highly polar compounds with reduced peak tailing.[13] |

Table 2: Suggested Solvents for Recrystallization

| Solvent System | Suitability |

| Toluene | Good for moderately polar compounds. Slow cooling can yield high-quality crystals. |

| Heptane/Ethyl Acetate | A versatile binary system. Dissolve in minimal hot ethyl acetate, add heptane until cloudy, then cool slowly. |

| Dichloromethane/Hexane | Effective for compounds that are highly soluble in chlorinated solvents but sparingly soluble in alkanes. |

Experimental Protocols & Workflows

Protocol 1: Purification by Flash Column Chromatography

-

Workup: After the reaction is complete, quench with a reducing agent like sodium sulfite. Separate the aqueous and organic layers. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Sample Adsorption: Dissolve the crude residue in a minimal amount of dichloromethane or the chromatography eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.

-

Column Packing: Prepare a glass column with silica gel, packed as a slurry in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

-

Loading: Carefully add the adsorbed sample powder to the top of the packed column.

-

Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor by TLC. Gradually increase the solvent polarity to elute the diol product.

-

Analysis: Combine the pure fractions containing the diol (as determined by TLC), and remove the solvent in vacuo to yield the purified product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. column-chromatography.com [column-chromatography.com]

- 7. longdom.org [longdom.org]

- 8. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Purification [chem.rochester.edu]

- 13. silicycle.com [silicycle.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. m.youtube.com [m.youtube.com]

Optimization of reaction conditions for catalysis with (2R)-2,3,3-Trimethylbutane-1,2-diol ligands

Welcome to the technical support center for the optimization of reaction conditions for catalysis with (2R)-2,3,3-Trimethylbutane-1,2-diol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric catalysis?

A1: this compound, a sterically hindered chiral diol, is primarily used as a ligand in asymmetric synthesis to control the stereochemical outcome of a reaction. Its bulky tert-butyl group can create a well-defined chiral environment around a metal center, leading to high enantioselectivity. Common applications include:

-

Asymmetric Allylation and Crotylation: In combination with titanium (IV) isopropoxide, it forms a chiral Lewis acid complex that can catalyze the enantioselective addition of allyl and crotyl nucleophiles to aldehydes and ketones.

-

Enantioselective Addition of Organozinc Reagents: It serves as a chiral ligand for the addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.

-

Asymmetric Reductions: In the form of its borane complexes, it can be employed for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Q2: How does the steric hindrance of the tert-butyl group influence the catalytic reaction?

A2: The bulky tert-butyl group is a key feature of this ligand and plays a crucial role in creating a highly organized and sterically demanding chiral pocket around the active catalytic center. This steric hindrance effectively blocks one of the enantiotopic faces of the prochiral substrate, allowing the nucleophile to attack preferentially from the less hindered face. This directed attack is the basis for the high enantioselectivity observed in many reactions catalyzed by complexes of this ligand. However, excessive steric bulk can sometimes lead to lower reaction rates, necessitating careful optimization of reaction conditions.

Q3: What are the recommended starting points for optimizing a reaction with this ligand?

A3: For a new reaction, it is advisable to start with a standard set of conditions and then systematically vary individual parameters. A typical starting point for the enantioselective addition of diethylzinc to an aldehyde is:

-

Catalyst Loading: 5-10 mol% of the this compound ligand.

-

Solvent: Toluene or a mixture of hexane and toluene.

-

Temperature: 0 °C to room temperature.

-

Reagent Ratio: 1.2-2.0 equivalents of the dialkylzinc reagent relative to the aldehyde.

From this baseline, you can proceed to screen different solvents, temperatures, and catalyst loadings to maximize both yield and enantioselectivity.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common issue in asymmetric catalysis. The following steps can help diagnose and resolve this problem.

Potential Causes and Solutions:

| Potential Cause | Troubleshooting Steps |

| Incorrect Ligand-to-Metal Ratio | The stoichiometry between the chiral diol and the metal precursor is critical for the formation of the active chiral catalyst. Prepare the catalyst in situ by pre-stirring the ligand and the metal source (e.g., Ti(OiPr)₄ or ZnEt₂) for a defined period (e.g., 30 minutes) before adding the substrate. Vary the ligand-to-metal ratio (e.g., 1:1, 1.2:1) to find the optimal composition. |

| Presence of Water or Protic Impurities | Water and other protic impurities can react with the organometallic reagents and the catalyst, leading to the formation of achiral byproducts and racemic product. Ensure all glassware is rigorously dried, and use anhydrous solvents. Substrates and reagents should be purified and dried before use. |

| Suboptimal Reaction Temperature | Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. Try running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). |

| Inappropriate Solvent | The solvent can influence the conformation and solvation of the chiral catalyst, thereby affecting enantioselectivity. Screen a range of aprotic solvents with varying polarities, such as toluene, hexane, dichloromethane, and THF. A non-coordinating solvent like toluene or hexane is often a good starting point. |

| Racemization of the Product | The product itself might be susceptible to racemization under the reaction or work-up conditions. Analyze the reaction mixture at different time points to check if the ee decreases over time. If so, shorten the reaction time or modify the work-up procedure (e.g., use a milder quenching agent). |

Troubleshooting Workflow for Low Enantioselectivity

Figure 1. A logical workflow for troubleshooting low enantioselectivity.

Issue 2: Low or No Conversion

Failure to obtain the desired product can be frustrating. This guide provides a systematic approach to identify the root cause.

Potential Causes and Solutions:

| Potential Cause | Troubleshooting Steps |

| Inactive Catalyst | The active catalyst may not be forming correctly. Ensure the metal precursor is of high quality. For in situ preparations, allow sufficient time for the ligand and metal to complex before adding the substrate. Consider isolating the pre-formed catalyst if possible. |

| Insufficient Catalyst Loading | The catalyst loading might be too low for the reaction to proceed at a reasonable rate. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 15 mol%). |

| Low Reaction Temperature | While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. If conversion is low, try running the reaction at a slightly higher temperature or for a longer duration. |

| Poor Substrate Reactivity | The substrate itself may be unreactive under the chosen conditions. Sterically hindered substrates may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). |

| Reagent Decomposition | Organometallic reagents like diethylzinc are sensitive to air and moisture. Ensure they are handled under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly opened or titrated reagents. |

Experimental Workflow for Catalyst Activation and Reaction

Figure 2. A standard experimental workflow for an asymmetric addition reaction.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical optimization data for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a complex of a sterically hindered chiral diol.

Table 1: Effect of Solvent on Enantioselectivity

| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Toluene | 0 | 95 | 92 |

| 2 | Hexane | 0 | 92 | 94 |

| 3 | CH₂Cl₂ | 0 | 88 | 85 |

| 4 | THF | 0 | 75 | 60 |

| 5 | Diethyl Ether | 0 | 85 | 78 |

Reaction conditions: Benzaldehyde (1 mmol), diethylzinc (1.5 mmol), chiral diol (10 mol%), solvent (5 mL), 12 h.

Table 2: Effect of Catalyst Loading on Yield and Enantioselectivity

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 2 | 0 | 65 | 90 |

| 2 | 5 | 0 | 90 | 92 |

| 3 | 10 | 0 | 95 | 92 |

| 4 | 15 | 0 | 96 | 92 |

Reaction conditions: Benzaldehyde (1 mmol), diethylzinc (1.5 mmol), chiral diol, toluene (5 mL), 12 h.

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes:

To a flame-dried Schlenk flask under an argon atmosphere, this compound (0.1 mmol, 10 mol%) and anhydrous toluene (3 mL) are added. The solution is stirred at room temperature for 10 minutes. Diethylzinc (1.0 M in hexanes, 1.5 mL, 1.5 mmol) is added dropwise, and the resulting mixture is stirred for 30 minutes at room temperature. The solution is then cooled to 0 °C, and the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) is added dropwise over 10 minutes. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL). The mixture is warmed to room temperature and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Technical Support Center: Diastereoselective Reactions with (2R)-2,3,3-Trimethylbutane-1,2-diol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor diastereoselectivity in reactions involving the chiral auxiliary, (2R)-2,3,3-Trimethylbutane-1,2-diol.

Troubleshooting Guide: Poor Diastereoselectivity

This guide addresses common issues encountered during stereoselective synthesis when using substrates derived from this compound. This auxiliary's bulky tert-butyl group is a key feature for inducing asymmetry, but its effectiveness can be highly dependent on reaction conditions.

Issue 1: Observed Diastereomeric Ratio (dr) is Low (e.g., <5:1)

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Possible Causes & Solutions:

-

Insufficient Steric Hindrance: The primary role of the bulky t-butyl group on the auxiliary is to block one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face. If the transition state is not sufficiently rigid, this steric directing effect is weakened.

-

Incorrect Temperature: Many diastereoselective reactions require low temperatures (e.g., -78 °C) to minimize the conformational flexibility of the transition state. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.

-

Inappropriate Solvent: The solvent can significantly influence the geometry and rigidity of the transition state. Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to interfere with the formation of a well-defined, chelated transition state.

-

Suboptimal Lewis Acid: In reactions like aldol or Michael additions, the choice of Lewis acid is critical. A strongly chelating Lewis acid (e.g., TiCl₄, MgBr₂) can help to form a rigid six-membered ring transition state, enhancing the facial bias imposed by the chiral auxiliary. In contrast, a non-chelating Lewis acid (e.g., BF₃·OEt₂) may favor an open, non-rigid transition state, resulting in poor selectivity.[1]

Recommended Actions:

-

Lower the Reaction Temperature: Perform the reaction at -78 °C or even lower if possible.

-

Screen Solvents: Test a range of solvents, starting with non-polar, non-coordinating options like toluene or CH₂Cl₂.

-

Optimize Lewis Acid: Screen different Lewis acids to find one that promotes a rigid, chelated transition state. The choice can reverse or significantly improve selectivity.[1][2]

Issue 2: The Unexpected Diastereomer is the Major Product

Question: My reaction is selective, but it's producing the opposite diastereomer to the one I predicted. Why is this happening?

Possible Causes & Solutions:

-

Chelation vs. Non-Chelation Control: The stereochemical outcome of many reactions is determined by the governing transition state model.

-

Chelation-Controlled Model: If your substrate and Lewis acid can form a stable, rigid chelate (e.g., a β-alkoxy ketone with TiCl₄), the reaction proceeds through a highly organized transition state, leading to a predictable outcome.

-

Felkin-Ahn (Non-chelated) Model: If a chelating group is absent or a non-chelating Lewis acid is used, the reaction may proceed through an open-chain transition state. In this model, stereoselectivity is governed by minimizing steric interactions between the largest groups, which can lead to the opposite diastereomer.

-

-

Enolate Geometry (E/Z): In aldol-type reactions, the geometry of the enolate (E or Z) can dictate the relative stereochemistry (syn or anti) of the product, often explained by the Zimmerman-Traxler model.[3] The conditions used for enolate formation (base, additives like LiCl) can influence this geometry.

Recommended Actions:

-

Analyze the Transition State: Evaluate whether your system is more likely to follow a chelated or non-chelated pathway. The bulky t-butyl group of the auxiliary will play a significant role in either model.

-

Change the Lewis Acid: Switching from a chelating Lewis acid (like TiCl₄) to a non-chelating one (like BF₃·OEt₂) can switch the dominant reaction pathway and invert the stereochemical outcome.[1]

-

Modify Enolate Formation Conditions: If applicable, experiment with different bases or additives to favor the formation of the E or Z enolate to target the desired syn or anti product.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially useful chiral auxiliary?

A1: this compound possesses a stereogenic center adjacent to a sterically demanding tert-butyl group. When incorporated into a substrate, this bulky group is designed to effectively shield one face of a nearby reactive center, directing attack of an incoming reagent to the opposite, less hindered face. This principle of asymmetric induction is fundamental to the function of many chiral auxiliaries.[4]

Q2: How do I attach the this compound auxiliary to my substrate?

A2: The diol can be used to form chiral acetals or ketals with carbonyl compounds, or it can be converted into a chiral ligand for metal-catalyzed reactions. For use in reactions like asymmetric alkylation or aldol additions, it would typically be incorporated into a more complex structure, such as an oxazolidinone-like system, although specific protocols for this diol are not widely published. The general principle involves covalently bonding the auxiliary to the substrate, running the diastereoselective reaction, and then cleaving the auxiliary.[5]

Q3: Can the choice of base affect the diastereoselectivity of my reaction?

A3: Yes, absolutely. In reactions that proceed via an enolate intermediate, the base used for deprotonation can influence the E/Z ratio of the enolate. This geometry, in turn, can strongly influence the syn/anti diastereoselectivity of the final product. Common bases to screen include LDA, LiHMDS, and NaHMDS, sometimes with additives to favor a specific enolate geometry.

Q4: My diastereoselectivity is good, but the chemical yield is low. What should I do?

A4: Low yield with good selectivity might indicate that the reaction conditions are too stringent. The bulky auxiliary, while effective at directing stereochemistry, can also slow down the reaction rate due to steric hindrance.

-

Slightly increase the temperature: Try raising the temperature incrementally (e.g., from -78 °C to -60 °C) and monitor the effect on both yield and dr.

-

Increase reaction time: The reaction may simply be slow and require more time to reach completion.

-

Use a more reactive Lewis acid or reagent: A stronger Lewis acid can increase the electrophilicity of the reaction partner, potentially improving the reaction rate.[2]

Data Presentation

While specific, validated data for reactions with this compound is not available in the cited literature, the following table illustrates the hypothetical effect of common variables on diastereoselectivity based on established principles of asymmetric synthesis. Researchers should use this as a guide for designing their experiments.

Table 1: Illustrative Guide for Optimizing Diastereomeric Ratio (dr)

| Parameter | Condition A | dr (A) | Condition B | dr (B) | Rationale |

| Temperature | 0 °C | 3:1 | -78 °C | >15:1 | Lower temperatures reduce conformational flexibility, favoring the transition state with the lowest energy and enhancing selectivity. |

| Solvent | THF (coordinating) | 5:1 | Toluene (non-coordinating) | 12:1 | Non-coordinating solvents are less likely to disrupt the formation of a rigid, chelated transition state. |

| Lewis Acid | BF₃·OEt₂ (non-chelating) | 4:1 (anti) | TiCl₄ (chelating) | >20:1 (syn) | Strong chelating Lewis acids can enforce a rigid cyclic transition state, leading to higher selectivity and potentially different stereochemical outcomes.[1] |

| Base (for enolate) | LDA | 8:1 (syn) | KHMDS | 6:1 (anti) | The choice of metal counter-ion and base can influence the E/Z geometry of the enolate, which in turn affects the syn/anti selectivity of the product.[3] |

Note: The dr values and stereochemical outcomes (syn/anti) are hypothetical and intended for illustrative purposes only.

Experimental Protocols

The following is a generalized, representative protocol for a Lewis acid-mediated aldol-type reaction where a substrate is derivatized with a bulky chiral auxiliary like this compound. This protocol is a template and must be optimized for your specific system.

Representative Protocol: Diastereoselective Aldol Addition

Objective: To perform a diastereoselective aldol addition of a silyl ketene acetal to an aldehyde, mediated by a Lewis acid, using a substrate bearing a chiral auxiliary derived from this compound.

Materials:

-

Chiral substrate (e.g., an ester or ketone derivatized with the diol)

-

Aldehyde

-

Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) solution in CH₂Cl₂ (1.0 M)

-

Silyl ketene acetal

-

Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

-

Quenching solution (e.g., saturated aq. NH₄Cl, saturated aq. NaHCO₃)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the chiral substrate (1.0 eq) to a flame-dried flask. Dissolve it in anhydrous CH₂Cl₂ (to make a 0.1 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add the Lewis acid solution (e.g., 1.1 eq of TiCl₄ in CH₂Cl₂) to the stirred solution of the substrate. Stir for 30 minutes at -78 °C to allow for complexation.

-

Aldehyde Addition: Add the aldehyde (1.2 eq) to the reaction mixture and stir for an additional 30 minutes.

-

Nucleophile Addition: Add the silyl ketene acetal (1.5 eq) dropwise. Monitor the reaction by TLC. The reaction may take several hours.

-

Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis & Purification: Determine the crude diastereomeric ratio using ¹H NMR or GC analysis. Purify the product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting and optimizing diastereoselectivity.

Caption: A workflow for systematically troubleshooting and optimizing poor diastereoselectivity.

Conceptual Model: Chelation vs. Non-Chelation Control

This diagram illustrates how the choice of Lewis Acid can influence the transition state, leading to different diastereomeric products. The bulky 'Aux' represents the chiral auxiliary group derived from this compound.

Caption: Influence of Lewis acid choice on reaction pathway and stereochemical outcome.

References

Scalable synthesis of (2R)-2,3,3-Trimethylbutane-1,2-diol for industrial applications

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (2R)-2,3,3-Trimethylbutane-1,2-diol. The primary focus is on the Sharpless asymmetric dihydroxylation, a robust and widely used method for creating chiral diols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for the enantioselective synthesis of vicinal diols, including this compound, is the Sharpless asymmetric dihydroxylation.[1][2][3][4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[3] The starting material for this synthesis is 2,3,3-trimethyl-1-butene.

Q2: Which chiral ligand should I use to obtain the (2R)-enantiomer?

A2: To obtain the (2R)-enantiomer, you should use a dihydroquinine (DHQ)-based ligand. A common choice is (DHQ)₂-PHAL, which is a component of the commercially available AD-mix-α.[3] Conversely, for the (2S)-enantiomer, a dihydroquinidine (DHQD)-based ligand like (DHQD)₂-PHAL, found in AD-mix-β, would be used.[3]

Q3: What are the key reagents in a Sharpless asymmetric dihydroxylation reaction?

A3: The key reagents include the alkene substrate (2,3,3-trimethyl-1-butene), a catalytic amount of an osmium source (e.g., OsO₄ or K₂OsO₂(OH)₄), a chiral ligand (e.g., (DHQ)₂-PHAL), and a stoichiometric co-oxidant to regenerate the osmium catalyst.[2][3][5] Common co-oxidants are potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO).[3] The reaction is typically performed in a buffered solvent system, such as a t-butanol/water mixture.[6]

Q4: What is an "AD-mix" and how does it simplify the experimental setup?

A4: AD-mix is a pre-packaged mixture of reagents for the Sharpless asymmetric dihydroxylation.[3][4] It typically contains the osmium catalyst, the chiral ligand, and the co-oxidant in optimized ratios.[6] Using an AD-mix simplifies the experimental setup, as the user only needs to add the alkene and the solvent. AD-mix-α and AD-mix-β contain different chiral ligands to produce opposite enantiomers of the diol product.[3]

Q5: What are the typical yields and enantiomeric excess (ee) I can expect?

A5: For the Sharpless asymmetric dihydroxylation of unfunctionalized alkenes, yields are often good to excellent, and enantiomeric excesses are typically high, often exceeding 90% ee.[2][7] However, the exact yield and ee will depend on the specific substrate and reaction conditions. For a patent related to chiral 2,3-pinanediol synthesis, a similar process, yields of 60.7% to 76.6% and an enantiomer ee value stable above 99% were reported.[8]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst. 2. Co-oxidant not functioning. 3. Poor quality of alkene substrate. 4. Incorrect reaction temperature. | 1. Use fresh osmium tetroxide solution or a new batch of AD-mix. 2. Ensure the co-oxidant (e.g., K₃Fe(CN)₆) is fully dissolved and active. Prepare fresh solutions if necessary. 3. Purify the 2,3,3-trimethyl-1-butene by distillation to remove inhibitors. 4. Maintain the recommended reaction temperature, typically between 0°C and room temperature. |

| Low Enantiomeric Excess (ee) | 1. Racemic dihydroxylation occurring. 2. Incorrect chiral ligand for the desired enantiomer. 3. High reaction temperature. 4. High concentration of the alkene. | 1. Ensure the chiral ligand is present in the correct stoichiometric ratio and is not degraded. 2. Double-check that you are using the correct AD-mix (AD-mix-α for the (2R)-diol). 3. Lowering the reaction temperature can often improve enantioselectivity. 4. A high concentration of the alkene can lead to a non-selective background reaction.[5] Maintain the recommended substrate concentration. |

| Formation of Byproducts | 1. Over-oxidation of the diol. 2. Presence of impurities in the starting material. | 1. Avoid prolonged reaction times. Monitor the reaction progress by TLC or GC. 2. Ensure the purity of the starting alkene and solvents. |

| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Product is highly soluble in the aqueous phase. | 1. Add a saturated solution of NaCl (brine) to break up emulsions. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |

Experimental Protocols